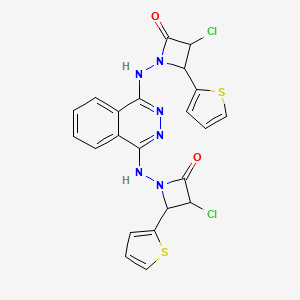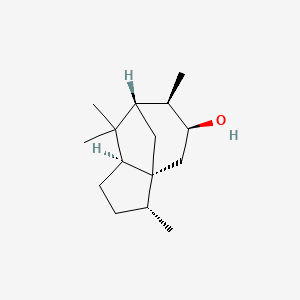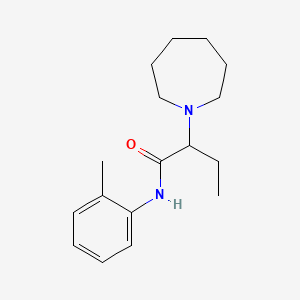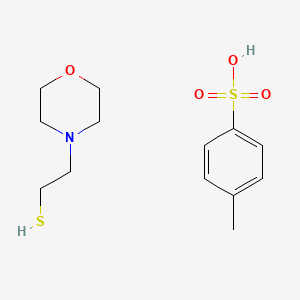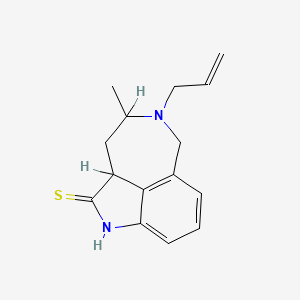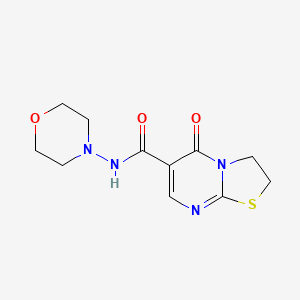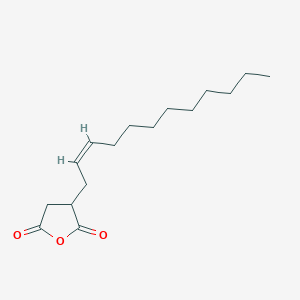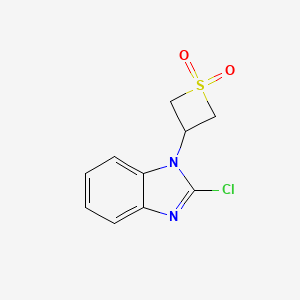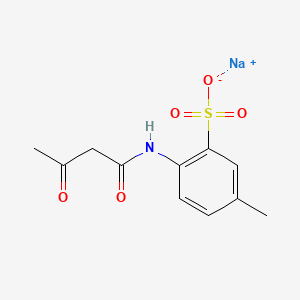
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonic acid core substituted with a 1,3-dioxobutyl group and a methyl group, forming a monosodium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt typically involves the reaction of benzenesulfonic acid derivatives with 1,3-dioxobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.
Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the sulfonic acid group.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its sulfonic acid group allows it to form strong interactions with proteins and other biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-4-methyl-
- Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-3-methyl-
Uniqueness
Benzenesulfonic acid, 2-((1,3-dioxobutyl)amino)-5-methyl-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
CAS-Nummer |
125304-17-8 |
|---|---|
Molekularformel |
C11H12NNaO5S |
Molekulargewicht |
293.27 g/mol |
IUPAC-Name |
sodium;5-methyl-2-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/C11H13NO5S.Na/c1-7-3-4-9(10(5-7)18(15,16)17)12-11(14)6-8(2)13;/h3-5H,6H2,1-2H3,(H,12,14)(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
JPEKIAYDTIUXGP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



